3-(3-bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
3-(3-Bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Position 3: A 3-bromobenzyl group, introducing steric bulk and electron-withdrawing properties via the bromine atom.
- Position 7: A 3,4-diethoxyphenyl substituent, contributing electron-donating effects and enhanced lipophilicity compared to methoxy or hydroxyl analogs.
Thieno[3,2-d]pyrimidinones are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with enzymes and receptors involved in cancer, inflammation, and microbial pathogenesis .
Properties
IUPAC Name |
3-[(3-bromophenyl)methyl]-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O3S/c1-3-28-19-9-8-16(11-20(19)29-4-2)18-13-30-22-21(18)25-14-26(23(22)27)12-15-6-5-7-17(24)10-15/h5-11,13-14H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFNEZIKKPVNKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Br)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism.
Mode of Action
The compound inhibits Cyt-bd. The inhibition of Cyt-bd disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to survive and reproduce.
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd. This inhibition disrupts the normal functioning of the bacteria, leading to its death.
Biological Activity
Chemical Structure and Properties
The compound "3-(3-bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one" belongs to the thienopyrimidine class of compounds. Its structure is characterized by a thieno[3,2-d]pyrimidine core substituted with a bromobenzyl group and a diethoxyphenyl moiety. This unique arrangement suggests potential interactions with various biological targets.
Biological Activity
Research into thienopyrimidine derivatives has indicated a wide range of biological activities, including:
- Anticancer Activity : Many thienopyrimidine compounds exhibit significant anticancer properties through mechanisms such as inhibition of cell proliferation and induction of apoptosis. The presence of bromine and ethoxy groups may enhance these effects by increasing lipophilicity and modulating receptor interactions.
- Antimicrobial Effects : Thienopyrimidines have been studied for their antimicrobial properties. The ability to inhibit bacterial growth or fungal infections is often linked to their interference with nucleic acid synthesis or metabolic pathways.
- Anti-inflammatory Properties : Some derivatives show promise in reducing inflammation by inhibiting specific pathways involved in the inflammatory response, such as NF-kB signaling.
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that thienopyrimidine derivatives could effectively inhibit tumor growth in various cancer cell lines. The compound’s structure allows it to target specific kinases involved in cell signaling pathways that promote cancer cell survival.
- Antimicrobial Activity : Research has shown that certain thienopyrimidine derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial DNA synthesis.
- Mechanistic Insights : Investigations into the mechanism of action reveal that these compounds may act as inhibitors of key enzymes involved in metabolic pathways critical for cell survival and proliferation.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
